4-Methylumbelliferyl-galactopyranoside

Enzymology Reporter Gene Assays β-Galactosidase

When β-galactosidase expression is too low for colorimetric detection, conventional ONPG/X-Gal substrates fail to resolve signal from background. 4-Methylumbelliferyl-β-D-galactopyranoside (MUG) delivers 10- to 50-fold greater fluorometric sensitivity, enabling reliable quantification from weak promoters, low-transfection samples, or limited primary cells. Its small molecular size permits passive diffusion into intact Gram-positive and Gram-negative bacteria without permeabilization-eliminating lysis-induced variability. Compatible with standard fluorescence plate readers (Ex/Em 360/450 nm). Documented 2-year powder stability at -20°C supports economical bulk procurement for multi-year projects and core facilities.

Molecular Formula C16H18O8
Molecular Weight 338.31 g/mol
CAS No. 6160-78-7
Cat. No. B014184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylumbelliferyl-galactopyranoside
CAS6160-78-7
Synonyms4-methylumbelliferone-alpha-D-galactoside
4-methylumbelliferyl galactose
4-methylumbelliferyl-alpha-D-galactopyranoside
4-methylumbelliferyl-beta-D-galactopyranoside
4-methylumbelliferyl-beta-D-galactoside
4-methylumbelliferyl-galactopyranoside
4-methylumbelliferyl-galactopyranoside, ((alpha-D)-galactopyranosyloxy)-isomer
4-methylumbelliferyl-galactopyranoside, ((beta-D)-galactosyloxy)-isomer
4-MUBF-GP
Molecular FormulaC16H18O8
Molecular Weight338.31 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C16H18O8/c1-7-4-12(18)23-10-5-8(2-3-9(7)10)22-16-15(21)14(20)13(19)11(6-17)24-16/h2-5,11,13-17,19-21H,6H2,1H3/t11-,13+,14+,15-,16-/m1/s1
InChIKeyYUDPTGPSBJVHCN-DZQJYWQESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MUG Overview: Fluorogenic β-Galactosidase Substrate


4-Methylumbelliferyl-β-D-galactopyranoside (MUG, CAS 6160-78-7) is a coumarin-based fluorogenic substrate used for the detection and quantification of β-galactosidase activity [1]. It is a non-fluorescent β-D-galactoside that, upon enzymatic hydrolysis by β-galactosidase, releases the highly fluorescent product 4-methylumbelliferone (4-MU), enabling sensitive fluorometric detection with excitation/emission maxima at approximately 360/450 nm . This compound is widely employed as a reporter substrate in molecular biology, enzymology, environmental microbiology, and high-throughput screening applications due to its high sensitivity and compatibility with intact cells, cell lysates, and purified enzyme preparations [2].

Fluorometric β‑galactosidase detection with Ex/Em ~360/450 nm
Compatible with intact cells, cell lysates, and purified enzyme preparations
Widely adopted reporter substrate in molecular biology, microbiology, and high‑throughput screening

Why Substrate Selection Matters: MUG vs. Analogs


β-Galactosidase substrates are not interchangeable in procurement or experimental design due to fundamental differences in detection modality (fluorometric vs. colorimetric), sensitivity, cellular permeability, and compatibility with assay formats. Chromogenic substrates like ONPG and X-Gal require cell lysis or fixed samples and offer significantly lower sensitivity, often 10-50 fold less than fluorogenic MUG [1]. While alternative fluorogenic substrates such as fluorescein di-β-D-galactopyranoside (FDG) exist, MUG's smaller molecular size facilitates passive diffusion into intact Gram-positive and Gram-negative bacteria without the need for permeabilization steps [2]. Furthermore, the pH-dependent fluorescence properties of the 4-MU product released by MUG cleavage demand careful consideration of assay buffer conditions, as maximum fluorescence intensity occurs at alkaline pH (pKa ~8), whereas newer fluorinated analogs like DiFMUG are specifically optimized for superior sensitivity at neutral pH [3]. Substituting MUG with an analog without accounting for these performance and compatibility differences can lead to substantial experimental failure, irreproducible data, and wasted procurement resources.

Detection modality. Fluorometric MUG and chromogenic ONPG/X‑Gal differ in reported sensitivity; colorimetric substrates may not resolve low‑abundance β‑galactosidase activity.
Cell permeability. MUG diffuses into intact Gram‑positive bacteria, whereas ONPG/X‑Gal typically require lysis or fixation. Substitution can alter live‑cell assay context.
pH‑dependent fluorescence. 4‑MU fluorescence is maximal at alkaline pH; neutral‑pH workflows may obtain lower signal. DiFMUG is reported to perform better at pH 7, so buffer mismatch can reduce sensitivity.

MUG Performance Evidence and Comparisons


Fluorometric Sensitivity Advantage Over ONPG

In β-galactosidase reporter assays, MUG provides a significant and quantifiable increase in sensitivity compared to the widely used chromogenic substrate ONPG. A direct comparison study and user consensus indicate that MUG-based fluorometric detection is 10- to 50-fold more sensitive than ONPG colorimetric detection [1]. This is attributed to the inherently lower background and higher signal-to-noise ratio achievable with fluorescence measurement relative to absorbance spectroscopy, especially in complex biological matrices [1].

Sensitivity vs ONPG
Head‑to‑head
10‑ to 50‑fold higher sensitivity reported in β‑galactosidase reporter assays
Supports detection of low‑abundance β‑galactosidase activity
Method context may vary; based on consensus reporter assay data
Enzymology Reporter Gene Assays β-Galactosidase

Whole-Cell Assay Compatibility in Gram-Positive Bacteria

MUG's small molecular size facilitates its penetration through the thick peptidoglycan layer of Gram-positive bacterial cell walls, a capability not shared by larger fluorogenic substrates or those requiring cell lysis. A 2017 method optimization study demonstrated that MUG can be used in a whole-cell assay format with Gram-positive bacteria, allowing direct detection of β-galactosidase activity without any extra permeabilization or cell disruption steps [1]. In contrast, chromogenic substrates like ONPG and X-Gal are typically limited to assays requiring cell lysis or fixed/permeabilized samples [2].

Whole‑cell assay
Class‑level
Passive diffusion into intact Gram‑positive bacteria; no extra permeabilization required
Enables live‑cell kinetic monitoring and reduces lysis‑related artifacts
Requires strain‑specific validation; method derived from 2017 whole‑cell protocol
Microbiology Whole-Cell Assays Cell Permeability

pH-Dependent Sensitivity: DiFMUG at Neutral pH

While MUG is a sensitive substrate, its performance at neutral pH (physiological pH ~7.4) is suboptimal because the fluorescence of its hydrolysis product, 4-MU, is pH-dependent with a pKa of approximately 8. A 1999 study in Analytical Biochemistry demonstrated that 6,8-difluoro-4-methylumbelliferyl β-D-galactopyranoside (DiFMUG), a fluorinated analog, is 'considerably more sensitive than the commonly used substrate 4-methylumbelliferyl β-d-galactopyranoside (MUG), for the detection of β-galactosidase activity at pH 7' [1]. While the paper does not provide a direct fold-difference number for the β-galactosidase assay, it reports that for the analogous phosphatase substrate DiFMUP vs. MUP, the signal was >10-fold higher at pH 5.0 [1].

pH sensitivity
Head‑to‑head
DiFMUG reported considerably more sensitive than MUG at pH 7
Neutral‑pH continuous assays may benefit from fluorinated analog DiFMUG
Exact fold‑difference not specified for β‑galactosidase; based on phosphatase analog data
Fluorogenic Substrates Continuous Assays pH Dependence

High-Purity Specifications for Reproducible Assays

To ensure assay reproducibility and minimize lot-to-lot variability, high-purity MUG (>98%) is specified by major vendors. Sigma-Aldrich offers MUG at ≥99% purity as determined by TLC , while Chem-Impex International provides material at ≥98% purity as determined by HPLC . These purity thresholds exceed typical industrial-grade specifications and are critical for sensitive fluorometric assays where trace impurities could contribute to background fluorescence or inhibit enzyme activity.

Purity specification
Supplier‑reported
≥98% (HPLC) or ≥99% (TLC) depending on vendor
Procurement from certified vendors may reduce lot‑to‑lot variability
Review certificate of analysis per lot; sources not independently verified
Procurement Specifications Assay Reproducibility Product Purity

Storage Stability and Shelf Life Parameters

MUG exhibits defined long-term and short-term stability profiles essential for laboratory inventory management. Solid MUG powder is stable for at least 2 years when stored at -20°C . Solutions prepared in DMSO can be stored at -20°C for up to 1 month, but aqueous solutions are unstable and must be prepared fresh . MUG is also moisture-sensitive and hygroscopic, requiring protection from humidity during storage and handling . These parameters provide a clear framework for bulk procurement and reagent preparation scheduling, minimizing waste from premature degradation.

Storage stability
Supplier‑reported
Powder stable ≥2 years at −20°C; DMSO solutions stable 1 month at −20°C
Supports bulk procurement and scheduled reagent preparation
Stability may vary by handling; protect from moisture and light
Storage Stability Procurement Logistics Compound Handling

Key Procurement Scenarios for MUG


High-Sensitivity Reporter Gene Assays

For experiments with weak promoter activity, low transfection efficiency, or limited sample material (e.g., primary cells, microdissected tissues), MUG is the preferred substrate. Its 10- to 50-fold greater sensitivity over ONPG [1] ensures that low levels of β-galactosidase expression are reliably quantified, whereas colorimetric detection would fail to resolve signal from background noise. Procurement of MUG is essential in these scenarios to avoid false-negative results and ensure robust, publishable data.

Whole-Cell Assays in Bacteria and Yeast

When the experimental design requires measurement of enzyme activity in live, intact cells—particularly Gram-positive bacteria or yeast—MUG is uniquely suitable due to its ability to passively diffuse across cell walls without additional permeabilization [2]. This avoids the need for cell lysis, which introduces variability, potential enzyme inactivation, and additional processing steps. Laboratories performing high-throughput screening of microbial enzyme activity or monitoring gene expression in living cultures should prioritize MUG procurement over substrates requiring lysis or fixation [2].

Standard 360/450 nm Fluorometric Detection Workflows

Laboratories equipped with standard fluorescence plate readers or fluorometers optimized for 4-methylumbelliferone detection (Ex/Em 360/450 nm) benefit directly from MUG procurement. The widespread availability of these instrument settings and the extensive literature precedent for MUG-based assays facilitate straightforward method transfer and minimize optimization time. In contrast, adopting alternative substrates (e.g., FDG with Ex/Em 490/520 nm or DiFMUG with different spectral properties) would necessitate instrument reconfiguration and additional validation.

Long-Term Programs Requiring Stable Bulk Reagents

For multi-year research projects, core facilities, or industrial screening operations, the documented 2-year powder stability of MUG at -20°C supports economical bulk procurement. The defined storage parameters and availability from multiple ISO-certified vendors with ≥98% purity specifications reduce supply chain risk and ensure consistent assay performance over time. This stability profile distinguishes MUG from less stable fluorogenic substrates that require frequent reordering or have shorter shelf lives.

Application
Selection Property
Validation Focus
Low‑expression reporter gene assays
Fluorometric detection sensitivity
Limit of detection in target matrix
Whole‑cell bacterial β‑galactosidase assays
Substrate cell permeability
Compatibility with intact Gram‑positive bacteria
Standard 360/450 nm fluorometric workflows
Fluorophore spectral match
Instrument calibration and signal linearity
Multi‑year research programs requiring stable reagent
Long‑term powder stability
Lot‑to‑lot consistency and storage condition verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Methylumbelliferyl-galactopyranoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.